
Perchloric acid--morpholine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchloric acid–morpholine (1/1) is a compound formed by the combination of perchloric acid and morpholine in a 1:1 molar ratio. Perchloric acid is a strong mineral acid known for its highly corrosive and oxidizing properties, while morpholine is an organic chemical compound featuring both amine and ether functional groups. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of perchloric acid–morpholine (1/1) typically involves the direct reaction of perchloric acid with morpholine. The reaction is carried out under controlled conditions to ensure the safety and stability of the resulting compound. The general reaction can be represented as:
HClO4+C4H9NO→HClO4–C4H9NO
Industrial Production Methods: Industrial production of perchloric acid–morpholine (1/1) involves the careful handling of perchloric acid due to its highly reactive nature. The process typically includes the use of specialized equipment to mix and control the reaction between perchloric acid and morpholine, ensuring the safe production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Perchloric acid–morpholine (1/1) undergoes various chemical reactions, including:
Oxidation: Due to the presence of perchloric acid, the compound can act as a strong oxidizing agent.
Reduction: The morpholine component can participate in reduction reactions, although this is less common.
Substitution: The compound can undergo substitution reactions, particularly involving the morpholine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of morpholine, while substitution reactions can produce a range of substituted morpholine compounds.
Applications De Recherche Scientifique
Perchloric acid–morpholine (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug development and as a pH modulator.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor in steam systems.
Mécanisme D'action
The mechanism of action of perchloric acid–morpholine (1/1) involves the interaction of its components with various molecular targets. The perchloric acid component acts as a strong oxidizing agent, while the morpholine component can interact with biological molecules through its amine and ether functional groups. These interactions can lead to the modulation of pH levels, disruption of cellular processes, and inhibition of enzyme activity.
Comparaison Avec Des Composés Similaires
Perchloric Acid: A strong mineral acid with powerful oxidizing properties.
Morpholine: An organic compound with amine and ether functional groups, used in various industrial applications.
Comparison: Perchloric acid–morpholine (1/1) is unique due to the combination of the strong oxidizing properties of perchloric acid and the versatile reactivity of morpholine. This combination allows the compound to participate in a wide range of chemical reactions and applications, making it distinct from its individual components.
Propriétés
Numéro CAS |
35175-75-8 |
|---|---|
Formule moléculaire |
C4H10ClNO5 |
Poids moléculaire |
187.58 g/mol |
Nom IUPAC |
morpholine;perchloric acid |
InChI |
InChI=1S/C4H9NO.ClHO4/c1-3-6-4-2-5-1;2-1(3,4)5/h5H,1-4H2;(H,2,3,4,5) |
Clé InChI |
OJYQUDNZYRNGKK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


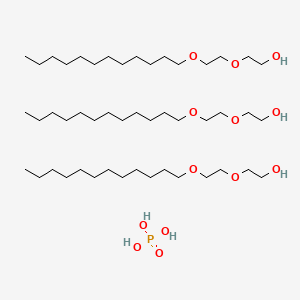
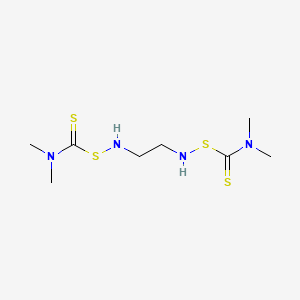
![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
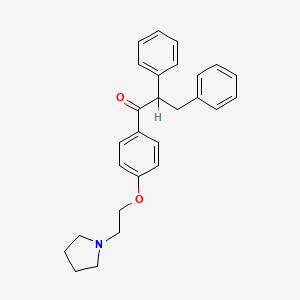
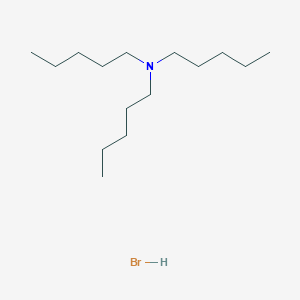
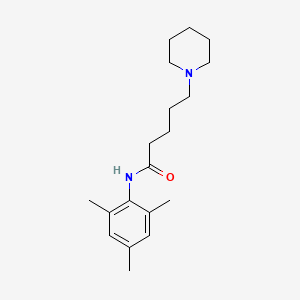
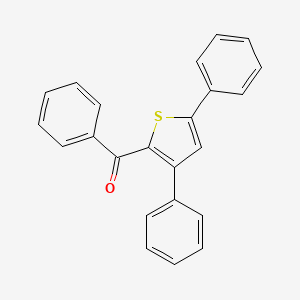
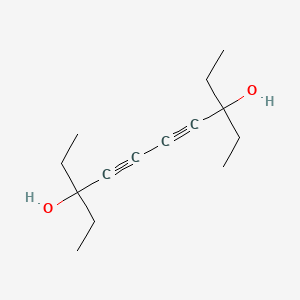

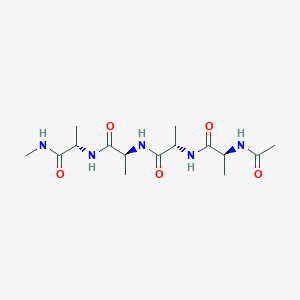
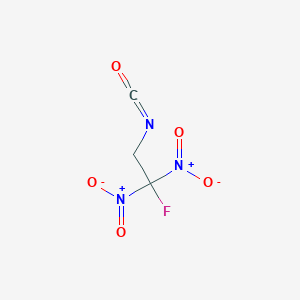
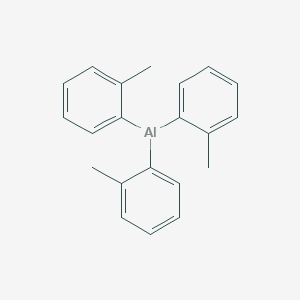
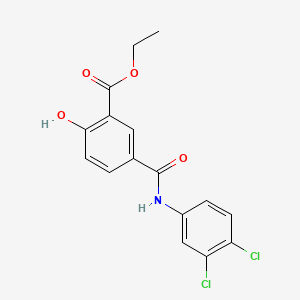
![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
